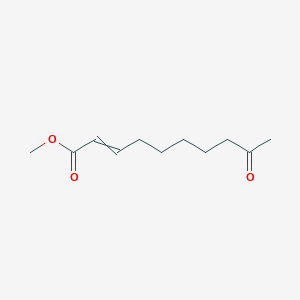
1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- is a chemical compound with the molecular formula C9H14N2O2. It is part of the diazaspiro family, which is known for its unique spirocyclic structure. This compound is often used in research and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- typically involves the reaction of appropriate amines with cyclic anhydrides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant flow rates.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions often result in the formation of new spirocyclic compounds with varying functional groups.
Aplicaciones Científicas De Investigación
1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Diazaspiro(4.5)decane-2,4-dione
- 1,3-Diazaspiro(5.5)undecane-2,4-dione
- 1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(4-morpholinylmethyl)-
Uniqueness
1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- is unique due to its specific spirocyclic structure and the presence of an acetyl group. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
718-69-4 |
|---|---|
Fórmula molecular |
C11H16N2O3 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
1-acetyl-1,3-diazaspiro[4.6]undecane-2,4-dione |
InChI |
InChI=1S/C11H16N2O3/c1-8(14)13-10(16)12-9(15)11(13)6-4-2-3-5-7-11/h2-7H2,1H3,(H,12,15,16) |
Clave InChI |
GXDCUEJMKJVHSB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(=O)NC(=O)C12CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


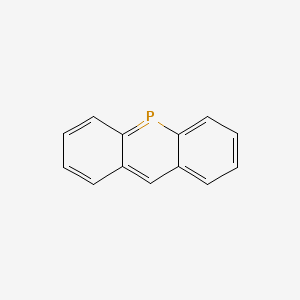
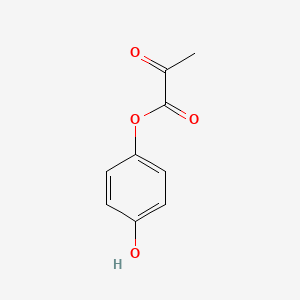
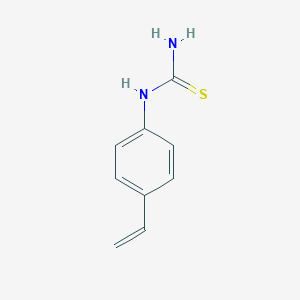
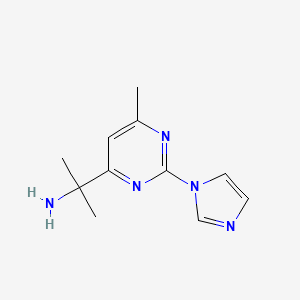
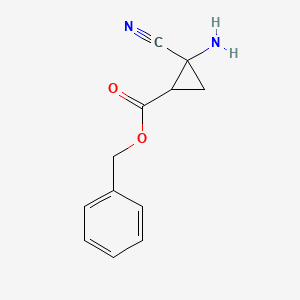

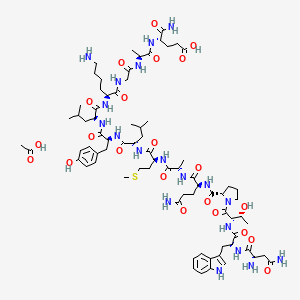
![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
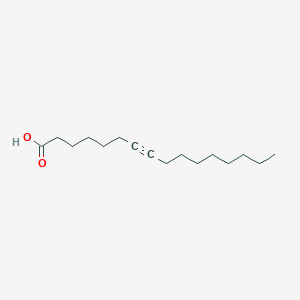
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)

